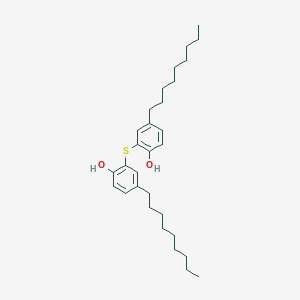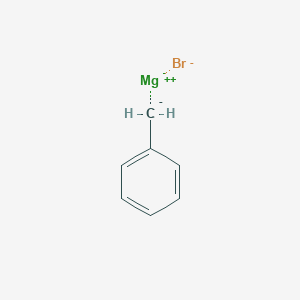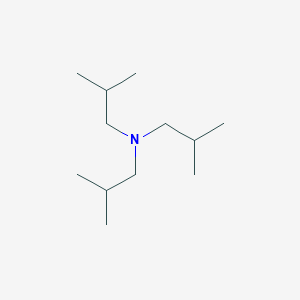
1,2-エポキシヘキサン
概要
説明
1,2-Epoxyhexane, also known as 1,2-epoxy-3-methylcyclohexane, is an organic compound that can be used in a variety of scientific experiments. It is a cycloalkane with an epoxide group attached to the 1 and 2 positions of the six-carbon ring. This compound is a colorless liquid that is slightly soluble in water and has a boiling point of 123-124°C. It is an important intermediate in the synthesis of many other compounds, and its reactivity makes it a useful reagent for various laboratory experiments.
科学的研究の応用
化学合成
1,2-エポキシヘキサン: は、様々な有機化合物の合成において、化学試薬として広く用いられています。 そのエポキシ基は非常に反応性が高く、開環反応を起こしてポリアルコールを形成することができ、医薬品、農薬、およびポリマーの製造における重要な中間体となっています .
医薬品研究
医薬品研究では、1,2-エポキシヘキサンは新規医薬品の開発に利用されています。 他の化学構造に容易に変換できるため、幅広い治療薬の創製のための汎用性の高いビルディングブロックとなっています .
材料科学
材料科学: 1,2-エポキシヘキサンの用途には、ユニークな特性を持つ新規ポリマーの開発が含まれます。 この化合物は、柔軟性、強度、または耐薬品性などの所望の特性を持つ材料を作成するために、重合または共重合させることができます .
ナノテクノロジー
ナノテクノロジー分野では、1,2-エポキシヘキサンは、コアシェルアルミニウムナノ粒子の不動態化剤として使用されています。 これらのナノ粒子は、高い活性アルミニウム含有量を持ち、エネルギー貯蔵から触媒作用まで、幅広い用途で使用されています .
環境科学
1,2-エポキシヘキサンは、環境科学においても、汚染物質の修復のために研究されています。 研究者は、化学反応を通じて有害物質をより無害な形態に分解または変換する可能性について調査しています .
作用機序
Mode of Action
Epoxides like 1,2-Epoxyhexane are known for their reactivity. They can undergo reactions with nucleophiles, leading to the opening of the three-membered epoxide ring. This reactivity allows them to interact with various biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
For example, they can be involved in the detoxification processes carried out by the epoxide hydrolase enzymes .
Pharmacokinetics
Its metabolism would likely involve reactions with epoxide hydrolases, which are enzymes that convert epoxides into less reactive diols .
Result of Action
Due to its reactivity, it could potentially cause various changes at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Epoxyhexane. For instance, its reactivity and potential for causing cellular changes could be influenced by factors such as pH and temperature . Furthermore, safety data sheets suggest that it should be stored at temperatures between 2-8°C to maintain its stability .
Safety and Hazards
1,2-Epoxyhexane is highly flammable and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It should be stored in a well-ventilated place and kept away from sources of ignition .
Relevant Papers One relevant paper discusses the enantioconvergent hydrolysis of racemic 1,2-Epoxypentane and 1,2-Epoxyhexane by an engineered Escherichia Coli strain overexpressing a novel Streptomyces Fradiae Epoxide Hydrolase . Another paper discusses the synthesis of copolymers of epichlorohydrin (ECH) and 1,2-epoxyhexane (EpH) via cationic ring-opening polymerization .
生化学分析
Biochemical Properties
1,2-Epoxyhexane plays a role in biochemical reactions, particularly in the synthesis of polyether polyols, nonionic surfactants, and demulsifiers . It interacts with enzymes such as P450 monooxygenase and glucose dehydrogenase, which are involved in its synthesis . The nature of these interactions involves the conversion of a toxic terminal alkene, 1-hexene, into 1,2-epoxyhexane .
Cellular Effects
The effects of 1,2-Epoxyhexane on cells are complex and multifaceted. It has been observed that 1,2-Epoxyhexane can have toxic effects on certain cells, disrupting cell membranes . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2-Epoxyhexane exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, in the presence of P450 monooxygenase and glucose dehydrogenase, 1-hexene is converted into 1,2-epoxyhexane . This process involves enzyme activation and the generation of new compounds .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2-Epoxyhexane can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that 1,2-Epoxyhexane is stored at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
1,2-Epoxyhexane is involved in metabolic pathways that include enzymes such as P450 monooxygenase and glucose dehydrogenase . These enzymes interact with 1,2-Epoxyhexane during its synthesis, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
2-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26402-36-8 | |
| Record name | Oxirane, 2-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26402-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10870872 | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1436-34-6 | |
| Record name | 2-Butyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Epoxyhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)










![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)
